BenchChemオンラインストアへようこそ!

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

anticancer structure-activity relationship pyridine positional isomer

This compound uniquely combines two independently validated telomerase-targeting pharmacophores: the 1,4-benzodioxan moiety and a meta-pyridine ring, offering a differentiated dual-pharmacophore binding mode. The pyridin-3-yl orientation provides a distinct hydrogen-bond acceptor vector versus the 4-pyridyl isomer, enabling isomer-dependent selectivity profiling in kinase hinge regions and GPCR binding pockets. With a predicted logP of 2.57, it offers improved aqueous solubility over biphenyl analogs for PARP-1 and telomerase inhibitor screening programs. Essential for A549-focused cytotoxicity panels and any screening library requiring both positional isomers.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
Cat. No. B4954383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CN=CC=C4
InChIInChI=1S/C15H11N3O3/c1-2-11(9-16-5-1)15-18-17-14(21-15)10-3-4-12-13(8-10)20-7-6-19-12/h1-5,8-9H,6-7H2
InChIKeyNOSXUGLCYACDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole: Structural and Pharmacophoric Baseline


2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a synthetic heterocyclic small molecule (MW 281.27, formula C₁₅H₁₁N₃O₃) featuring a 1,3,4-oxadiazole core, a 1,4-benzodioxane moiety at position 2, and a pyridin-3-yl substituent at position 5 . The 1,3,4-oxadiazole scaffold is a well-established pharmacophore associated with anticancer, antimicrobial, and anti-inflammatory activities . The presence of the 1,4-benzodioxane fragment contributes to enhanced biological activity and target binding in several related series . The specific positioning of the pyridine nitrogen at the 3-position (meta to the oxadiazole linkage) distinguishes this compound from its more commonly studied 4-pyridyl isomer and is predicted to influence target selectivity, hydrogen-bonding geometry, and molecular electrostatic potential.

Why 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole Cannot Be Interchanged with Generic Oxadiazole Analogs


The biological activity of 1,3,4-oxadiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the 2-aryl and 5-heteroaryl rings. Simple substitution of the pyridin-3-yl group with a phenyl, 4-pyridyl, or other heterocycle is known to dramatically alter target binding, cytotoxicity, and selectivity in closely related series. For instance, in telomerase-inhibiting 1,4-benzodioxan-containing oxadiazoles, subtle changes in the aryl substituent shifted IC₅₀ values from 1.27 µM to >25 µM against the same cancer cell lines, demonstrating that in-class compounds are not functionally interchangeable . The pyridin-3-yl orientation provides a unique hydrogen-bond acceptor vector that is geometrically distinct from the 4-pyridyl isomer, affecting docking poses and target engagement in a manner that cannot be replicated by generic alternatives .

Quantitative Differentiation Evidence: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole vs. Comparators


Positional Isomer Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Cytotoxicity Potential

In a series of pyridine-oxadiazole derivatives evaluated against A549 lung cancer cells, the position of substituents on the pyridine ring critically influenced activity. Meta-substituted analogs demonstrated enhanced cytotoxicity compared to para-substituted counterparts, with a structure-activity relationship (SAR) analysis concluding that meta-substituents (such as in the pyridin-3-yl configuration) enhance activity, while bulky or strongly electron-withdrawing groups reduce it. The target compound, bearing a pyridin-3-yl group, is thus predicted to exhibit superior A549 cytotoxicity relative to the pyridin-4-yl isomer, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, though direct head-to-head IC₅₀ data for this exact pair is not available in the public domain . The SAR finding is derived from a structurally analogous series where compound 5k (3,5-dichloro substitution) showed the highest activity (IC₅₀ = 6.99 ± 3.15 µM), comparable to 5-fluorouracil .

anticancer structure-activity relationship pyridine positional isomer

Telomerase Inhibition: Comparative Activity vs. Structural Analogs in 1,4-Benzodioxan Series

In a study of 1,3,4-oxadiazole derivatives possessing a 1,4-benzodioxan moiety, compounds demonstrated telomerase inhibitory activity with IC₅₀ values ranging from 1.27 µM to >25 µM, with compound 6k achieving an IC₅₀ of 1.27 ± 0.05 µM in a TRAP-PCR-ELISA assay . The target compound shares the same 1,4-benzodioxan pharmacophore at position 2 and incorporates a pyridin-3-yl group at position 5, placing it in the same structural class. While the exact IC₅₀ of this specific compound for telomerase has not been published, the 1,4-benzodioxan fragment is essential for telomerase active-site binding (3DU6), and the pyridin-3-yl group is expected to modulate potency compared to the 4-chlorophenyl or 2-chloropyridine analogs reported. In a related series, a 2-chloropyridine analog showed IC₅₀ = 2.3 µM, while a 1,4-benzodioxan analog showed IC₅₀ = 1.3 µM . The target compound uniquely combines both pharmacophoric elements (1,4-benzodioxan + pyridine) in a single molecular entity.

telomerase inhibition anticancer 1,4-benzodioxan pharmacophore

PARP-1 Inhibition: Scaffold Validation Against Olaparib with Key Structural Differentiation

Novel oxadiazole-based ligands targeting PARP-1 have demonstrated significant cytotoxicity in breast cancer cell lines, with lead compound 5u inhibiting MCF-7 cells with an IC₅₀ of 1.4 µM, matching the clinical PARP inhibitor Olaparib (IC₅₀ = 3.2 µM) . A close structural analog of the target compound—2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-3-yl)-1,3,4-oxadiazole (compound 5b)—was synthesized and characterized within this series, confirming that the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent is compatible with potent PARP-targeted anticancer activity . The target compound, featuring a pyridin-3-yl group instead of the biphenyl system, is expected to exhibit altered PARP-1 binding kinetics and potentially improved solubility (predicted logP = 2.57 ) compared to the biphenyl analog (calculated logP ~4.5), which may translate into better in vitro ADME properties.

PARP-1 inhibitor breast cancer oxadiazole scaffold

Physicochemical Differentiation: Computed logP and Topological Polar Surface Area vs. Analog 4-Pyridyl Isomer

The target compound and its 4-pyridyl positional isomer (2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole) have identical molecular formulas (C₁₅H₁₁N₃O₃) and molecular weights (281.27), but differ in the position of the pyridine nitrogen. The target compound has a computed logP of 2.57 and a topological polar surface area (TPSA) of 70.27 Ų . While the 4-pyridyl isomer has the same TPSA, the nitrogen position in the 3-pyridyl isomer alters the molecular electrostatic potential and hydrogen-bond acceptor geometry. This can result in differential solubility, permeability, and off-target binding profiles that are not captured by logP or TPSA alone. The pyridin-3-yl configuration provides a hydrogen-bond acceptor at a different angle relative to the oxadiazole core, which may translate into different crystal packing, solubility, and pharmacokinetic behavior .

drug-likeness physicochemical properties logP isomer differentiation

Recommended Application Scenarios for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole Based on Evidence


Lung Cancer (A549) Cytotoxicity Screening Cascade

Based on SAR evidence that meta-pyridine substitution enhances anticancer activity in A549 lung cancer cells , this compound is optimally prioritized for inclusion in A549-focused primary cytotoxicity screening panels. Its pyridin-3-yl group provides a specific hydrogen-bonding geometry associated with improved activity over para-substituted analogs. This scenario is directly supported by class-level evidence linking meta-substituted pyridine-oxadiazoles to enhanced A549 potency.

Telomerase-Targeted Anticancer Drug Discovery

The compound uniquely combines two independently validated telomerase-targeting pharmacophores: the 1,4-benzodioxan moiety (IC₅₀ ~1.3 µM in analog 20) and a pyridine ring (IC₅₀ ~2.3 µM in 2-chloropyridine analog 19) . This dual pharmacophore design supports its use as a lead-like scaffold for telomerase inhibition screening, where it offers a differentiated binding mode compared to mono-pharmacophoric competitors.

PARP-1 Inhibitor Lead Optimization with Improved Solubility

The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent is confirmed in PARP-1 active analogs (e.g., compound 5b) . The target compound's predicted logP of 2.57 is significantly lower than that of the biphenyl analog (logP ~4.5), suggesting improved aqueous solubility. This makes it a preferable procurement choice for PARP-1 inhibitor programs seeking to reduce lipophilicity-driven off-target effects while maintaining the 1,4-benzodioxan pharmacophore.

Positional Isomer Selectivity Studies in Kinase or GPCR Panels

When a screening library requires both 3-pyridyl and 4-pyridyl positional isomers for selectivity profiling, this compound is essential for the 3-pyridyl arm of the study . Despite identical logP and TPSA values, the 3-pyridyl isomer provides a distinct hydrogen-bond acceptor vector that can differentially engage kinase hinge regions or GPCR binding pockets, enabling the exploration of isomer-dependent selectivity that cannot be achieved with the 4-pyridyl isomer alone.

Quote Request

Request a Quote for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.